Salannal

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

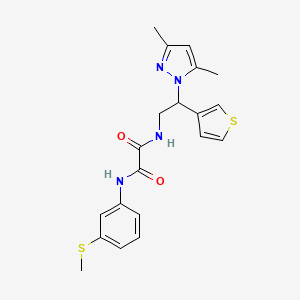

Salannal is a naturally occurring compound that has gained attention in recent years due to its potential applications in scientific research. It is a member of the class of compounds known as sesquiterpenes, which are found in a variety of plants and fungi. Salannal has been shown to have a number of interesting properties, including anti-inflammatory and anti-cancer effects. In

科学的研究の応用

Application in Educational Psychology

- Students' Approaches to Learning (SAL): Research on SAL has evolved as one of the dominant traditions in educational psychology. This concept, rooted in European research, focuses on the different approaches students take in their learning and studying processes. It forms the basis for several inventories used to measure university students' learning behaviors in higher education. SAL incorporates a multilayered perspective, taking into account general, course-specific, and situational contexts in the educational setting (Lonka, Olkinuora, & Mäkinen, 2004).

Application in Pharmacology

- Therapeutic Effects in Chronic Heart Failure: Salsolinol (SAL), an isoquinoline alkaloid, has demonstrated promising therapeutic effects in treating doxorubicin-induced chronic heart failure (CHF) in rats. The study highlights SAL's potential in ameliorating heart function, reducing myocardial injury markers, and enhancing myocardial energy metabolism. These findings suggest SAL's role in improving mitochondrial respiratory function and energy metabolism, potentially offering a new therapeutic approach for CHF (Wen et al., 2019).

Application in Cardiology

- Cardioprotective Effects in Ischemia Reperfusion Injury: Salidroside (Sal) has been shown to have cardioprotective effects against myocardial ischemia-reperfusion injury in rats. The compound's effects include the suppression of myocardial apoptosis and inflammation, possibly through the modulation of various signaling pathways. This research suggests Sal's potential as a therapeutic agent for treating cardiac conditions like myocardial ischemia (Zhu et al., 2015).

Application in Neurology

- Neuroprotective Agent for Ischemic Stroke: Salidroside (Sal) has been identified as a potential neuroprotective agent for ischemic stroke. Extracted from traditional herbal medicine like Rhodiola rosea L., Sal has shown efficacy in diminishing infarct size, preventing cerebral edema, and improving neurological function in experimental models. It operates through mechanisms involving anti-oxidation, anti-inflammation, and anti-apoptosis (Fan et al., 2020).

Application in Plant Pathology

- Role in Plant Defense Mechanisms: Salicylic acid (SA), a plant hormone, has been extensively studied for its role in defense against pathogens in plants. SA regulates local disease resistance mechanisms, including host cell death and defense gene expression, as well as systemic acquired resistance (SAR). This research highlights the complex network of proteins required for SA-mediated defense signaling in plants (Vlot, Dempsey, & Klessig, 2009).

特性

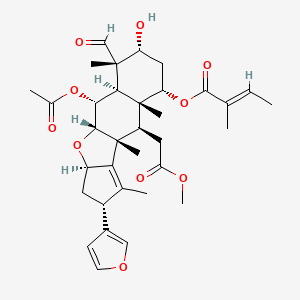

IUPAC Name |

[(1S,2R,3R,4S,5R,7S,8R,9R,10R,13R,15R)-2-acetyloxy-4-formyl-13-(furan-3-yl)-5-hydroxy-9-(2-methoxy-2-oxoethyl)-4,8,10,12-tetramethyl-16-oxatetracyclo[8.6.0.03,8.011,15]hexadec-11-en-7-yl] (E)-2-methylbut-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H44O10/c1-9-17(2)31(39)44-25-14-24(37)32(5,16-35)29-28(42-19(4)36)30-34(7,23(33(25,29)6)13-26(38)40-8)27-18(3)21(12-22(27)43-30)20-10-11-41-15-20/h9-11,15-16,21-25,28-30,37H,12-14H2,1-8H3/b17-9+/t21-,22-,23-,24-,25+,28-,29+,30-,32-,33+,34-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOVDKZRXWAATEG-REXVOHEDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CC(C(C2C1(C(C3(C(C2OC(=O)C)OC4C3=C(C(C4)C5=COC=C5)C)C)CC(=O)OC)C)(C)C=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@@]([C@H]2[C@]1([C@H]([C@]3([C@@H]([C@@H]2OC(=O)C)O[C@H]4C3=C([C@@H](C4)C5=COC=C5)C)C)CC(=O)OC)C)(C)C=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H44O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-morpholino-N-(thiophen-2-ylmethyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B2424987.png)

![3-[1'-ethyl-5-(trifluoromethyl)-1'H,2H-3,4'-bipyrazol-2-yl]propan-1-amine](/img/structure/B2424993.png)

![7-Chloro-2-(2-(diethylamino)ethyl)-1-(3-methoxy-4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2424998.png)